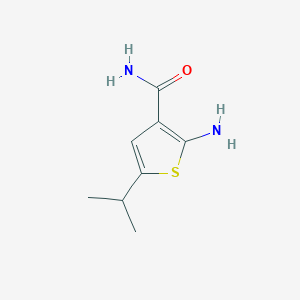

2-Amino-5-isopropylthiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-isopropylthiophene-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol It is characterized by a thiophene ring substituted with an amino group at position 2, an isopropyl group at position 5, and a carboxamide group at position 3

准备方法

The synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反应分析

2-Amino-5-isopropylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

AIPTCA and its derivatives have been investigated for their pharmacological properties, particularly as phosphodiesterase inhibitors. These compounds can modulate cyclic nucleotide levels, which are crucial in cardiovascular health and erectile dysfunction therapies. Specifically, AIPTCA has shown potential as an active pharmaceutical ingredient (API) in formulations aimed at treating heart failure and erectile dysfunction by inhibiting phosphodiesterase V activity .

Formulation Examples

Pharmaceutical formulations of AIPTCA may include various dosage forms such as:

- Tablets

- Capsules

- Injectable solutions

- Ointments

These formulations are designed to ensure stability and bioavailability while minimizing side effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to AIPTCA exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The thiophene ring structure contributes to the bioactivity by interacting with microbial enzymes or disrupting cell membranes .

Cancer Research

AIPTCA has been explored for its potential role in cancer treatment. Research indicates that compounds with similar structures can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Inhibition of LDH can lead to reduced lactate production and hinder tumor growth, particularly in glycolytic tumors such as pancreatic cancer .

Case Studies

- In vitro studies demonstrated that certain AIPTCA analogs effectively suppressed cellular lactate output in human pancreatic cancer cell lines, showcasing their potential as metabolic inhibitors .

- Further investigations into structure-activity relationships highlighted modifications that enhance potency against cancer cells while maintaining favorable pharmacokinetic properties .

Biochemical Applications

Beyond therapeutic uses, AIPTCA is valuable in biochemical research as a tool compound for studying enzyme kinetics and metabolic pathways. Its ability to modulate enzyme activities makes it useful for probing biological processes related to metabolism and signal transduction.

Synthesis and Derivatives

The synthesis of AIPTCA can be achieved through various chemical reactions involving thiophene derivatives. The ability to modify the isopropyl group or introduce other substituents allows researchers to create a library of compounds for screening against different biological targets .

Synthetic Routes

Common synthetic methods include:

作用机制

The mechanism of action of 2-Amino-5-isopropylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

2-Amino-3-carboxamide thiophene: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

5-Isopropyl-2-thiophenecarboxamide: Lacks the amino group, which may influence its interaction with biological targets.

生物活性

2-Amino-5-isopropylthiophene-3-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various research studies. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring with an amino group and an isopropyl substituent. Its molecular formula is C8H10N2S and its IUPAC name is 2-amino-5-propan-2-ylthiophene-3-carboxamide.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, influencing enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain, indicating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study assessed its cytotoxic effects on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.4 | 78.75 times more potent |

| SUIT-2 | 1.0 | Less potent |

| HT-29 | 0.5 | 50.8 times more potent |

Case Studies

- Study on Apoptosis Induction : In vitro studies revealed that treatment with this compound resulted in observable apoptosis in cancer cells, characterized by nuclear condensation and fragmentation at a concentration of 10 µM . This suggests its potential as an apoptosis-inducing agent in cancer therapy.

- Fragment-Based Screening for Drug Development : In a fragment-based screening approach targeting aspartate transcarbamoylase (ATCase), derivatives similar to 2-Amino-5-isopropylthiophene were identified as inhibitors, showcasing their relevance in developing novel antimalarial drugs .

属性

IUPAC Name |

2-amino-5-propan-2-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEWCVLNVDMSCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408347 |

Source

|

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-23-1 |

Source

|

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。